2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-2-4-8(5-3-7)15-6-12-13-14-15/h2-6H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSGMIEFYCTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NN=N2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415530 | |
| Record name | MTPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169209-66-9 | |
| Record name | MTPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent incorporation into the amino acid structure. One common method involves the reaction of primary amines with orthoesters and azides in an acetic acid medium . This heterocyclization reaction forms the tetrazole ring, which can then be further functionalized and attached to the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or acetic acid, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield different oxidized forms, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid involves its interaction with molecular targets through the tetrazole ring and the amino acid moiety. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the amino acid structure allows for interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the target and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Substituent Variations
a) Tetrazole vs. Thiazole Derivatives
- Target Compound: The tetrazole group in 2-amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid provides strong dipole interactions and mimics carboxylate groups, enhancing binding to metal ions or polar residues in proteins .
- Thiazole Analogs: Compounds like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid () replace tetrazole with a thiazole ring (containing sulfur and nitrogen). Thiazole derivatives exhibit antimycobacterial activity (MIC values: 12.5–50 μg/mL against M. tuberculosis H37Ra) but may have reduced metabolic stability due to sulfur’s susceptibility to oxidation .
b) Tetrazole vs. Triazole Derivatives
- Triazole-Based Compounds : Fluconazole analogs () feature 1,2,4-triazole rings, which are critical for antifungal activity. Triazoles inhibit cytochrome P450 enzymes (e.g., CYP51) but may exhibit drug-drug interactions, whereas tetrazoles are less likely to interfere with cytochrome pathways .
c) Tetrazole vs. Imidazole Derivatives
- Imidazole Analogs: Compounds like 3',5'-diamino-1-(4-chlorobenzyl)-5-fluoro-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole] () utilize imidazole’s dual nitrogen atoms for hydrogen bonding. However, imidazole’s basicity (pKa ~7) contrasts with tetrazole’s weaker basicity (pKa ~4.9), affecting solubility and membrane permeability .
Amino Acid Backbone Modifications
- Side Chain Variations: Target Compound: The α-amino acid backbone with a tetrazole-phenyl group enables chiral recognition and interactions with biological targets (e.g., amino acid transporters). Thiazole-Linked Amino Acids: Compounds in and retain the (S)-2-amino-3-phenylpropanoic acid scaffold but introduce thiazole-based side chains, enhancing antimycobacterial activity while maintaining low cytotoxicity (IC50 >100 μM in HUVEC cells) .
Physicochemical Properties
- Thiazole Derivatives: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to sulfur’s polarizability, but prone to oxidative degradation .
- Triazole Derivatives : Balanced solubility and stability, widely used in systemic antifungals .
Biological Activity
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid, a compound featuring a tetrazole ring connected to a phenyl group and an amino acid structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, including antimicrobial properties and interactions with biological targets.
The synthesis of this compound typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent incorporation into the amino acid structure. Common methods include reactions of primary amines with orthoesters and azides in acetic acid medium, optimizing conditions for yield and purity.
The biological activity of this compound can be attributed to its structural features:
- Tetrazole Ring : This moiety allows for hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor interactions.
- Amino Acid Structure : The amino acid component facilitates interactions with various biological molecules, potentially modulating metabolic pathways and signaling cascades.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The compound's derivatives have been screened against multidrug-resistant bacterial strains, showcasing varying degrees of efficacy:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Methicillin-resistant S. aureus | 1 - 8 | Potent |
| Vancomycin-resistant E. faecalis | 0.5 - 2 | Potent |
| Gram-negative pathogens | 8 - 64 | Moderate to weak |
| Drug-resistant Candida species | 8 - 64 | Moderate |
These findings indicate the potential utility of this compound as a foundational platform for developing novel antimicrobial agents targeting resistant strains .
Case Studies
- Study on Antimicrobial Efficacy : In a study investigating various derivatives, compounds with specific substitutions on the phenyl ring exhibited enhanced activity against MRSA, with some showing MIC values as low as 1 µg/mL. The introduction of functional groups like hydroxyl or nitro significantly influenced the antimicrobial potency .
- Biochemical Interactions : Research into the biochemical interactions of this compound revealed its potential as a ligand in coordination chemistry, suggesting applications in drug design where metal coordination is beneficial.
Applications in Drug Design
The unique structure of this compound makes it a valuable candidate for drug development:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation reactions between tetrazole-containing intermediates and amino acid precursors. For example, refluxing substituted benzaldehyde derivatives with amino-triazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours yields the target compound. Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to achieve >95% purity .
- Data Insight : Yields range from 65% to 88% depending on solvent choice (DMSO vs. ethanol) and reaction time .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the tetrazole ring (δ 8–10 ppm for aromatic protons) and chiral center (split signals for α-amino protons) .
- IR : Identify carboxylic acid (1700–1750 cm⁻¹) and tetrazole ring (1450–1500 cm⁻¹) stretches .
- X-ray crystallography : Resolve stereochemistry at the α-carbon and confirm hydrogen bonding between the tetrazole and carboxylic acid groups .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Ethanol-water mixtures (1:1 to 3:1 ratio) are preferred due to the compound’s moderate polarity. Avoid DMSO for crystallization, as residual solvent may persist; instead, use reduced-pressure distillation for solvent removal .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives with bulky aryl substituents?
- Methodology :
- Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions during condensation steps .
- Catalysis : Additives like NaBH3CN improve reductive amination efficiency (85–90% yield) for derivatives .
- Data Contradiction : While DMSO enhances solubility, prolonged reflux (>12 hours) may degrade the tetrazole ring, reducing yields to <50% .
Q. What strategies mitigate racemization at the chiral α-carbon during synthesis?
- Methodology :
- Low-temperature reactions : Conduct coupling steps at 0°C to minimize epimerization .
- Chiral auxiliaries : Use (S)- or (R)-configured benzaldehyde derivatives to enforce stereochemical control .
- Validation : Compare optical rotation values ([α]D²⁵) with literature data for enantiopure standards .
Q. How does the tetrazole ring influence bioactivity in enzyme inhibition studies?
- Methodology :
- Enzyme assays : Test inhibition of metalloenzymes (e.g., angiotensin-converting enzyme) due to the tetrazole’s metal-chelating ability.
- Structure-activity relationships (SAR) : Modify the phenyl substituents (e.g., halogenation) to assess changes in IC₅₀ values .
- Challenge : Differentiate between competitive vs. allosteric inhibition using kinetic assays (e.g., Lineweaver-Burk plots) .
Q. How can computational modeling predict interactions between this compound and protein targets?
- Methodology :
- Docking studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., integrins or GPCRs).
- MD simulations : Analyze stability of hydrogen bonds between the tetrazole and catalytic residues over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
